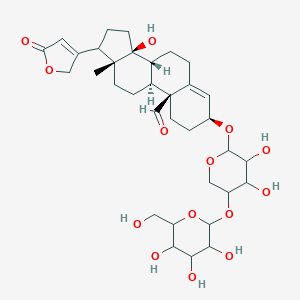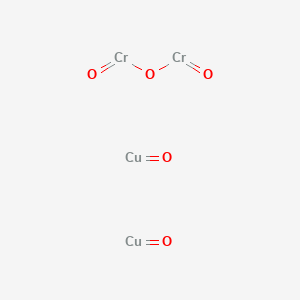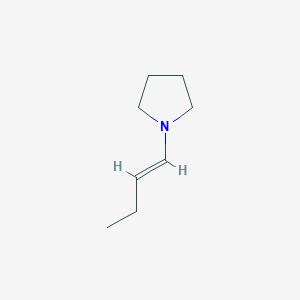
1-(1-Butenyl)pyrrolidine
Übersicht
Beschreibung
1-(1-Butenyl)pyrrolidine, also known as 1-Butenylpyrrolidine or N-Butenylpyrrolidine, is a chemical compound that belongs to the pyrrolidine family. It is a colorless, clear liquid with a mild odor and is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its various properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-(1-Butenyl)pyrrolidine is not well understood. However, studies have suggested that it may act on the central nervous system by binding to specific receptors and modulating neurotransmitter release.
Biochemische Und Physiologische Effekte
1-(1-Butenyl)pyrrolidine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment option for epilepsy. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Butenyl)pyrrolidine in lab experiments is its simple synthesis method, which allows for easy and efficient production. Additionally, it has shown promising results in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which hinders further research in this area.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Butenyl)pyrrolidine. One potential area of investigation is its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications. Lastly, research could focus on the development of new derivatives of 1-(1-Butenyl)pyrrolidine with improved properties and applications.
Wissenschaftliche Forschungsanwendungen
1-(1-Butenyl)pyrrolidine has shown potential in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Eigenschaften
CAS-Nummer |
13937-89-8 |
|---|---|
Produktname |
1-(1-Butenyl)pyrrolidine |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1-[(E)-but-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+ |
InChI-Schlüssel |
GQCQSPFOXSSUEG-ZZXKWVIFSA-N |
Isomerische SMILES |
CC/C=C/N1CCCC1 |
SMILES |
CCC=CN1CCCC1 |
Kanonische SMILES |
CCC=CN1CCCC1 |
Andere CAS-Nummern |
13937-89-8 |
Synonyme |
1-(1-Butenyl)pyrrolidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

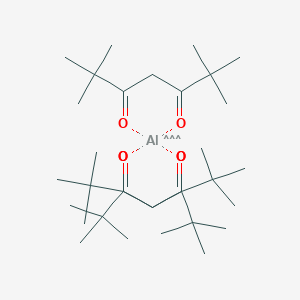
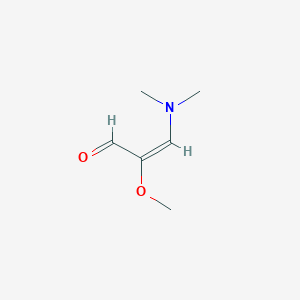
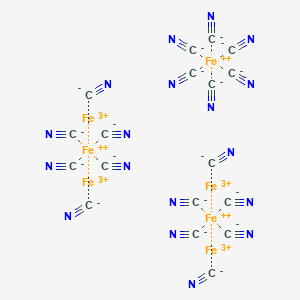
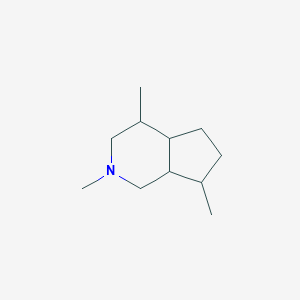
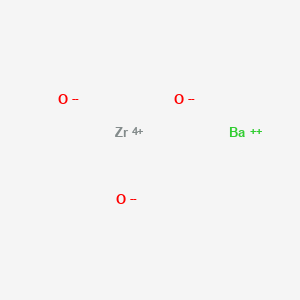
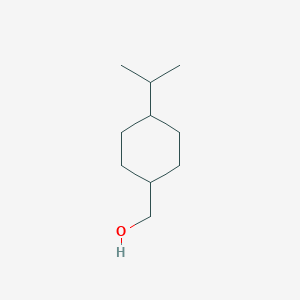
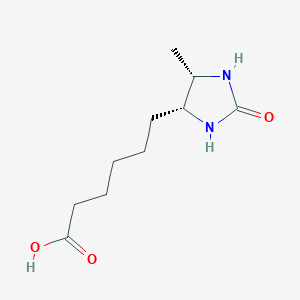
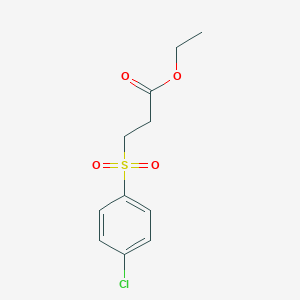
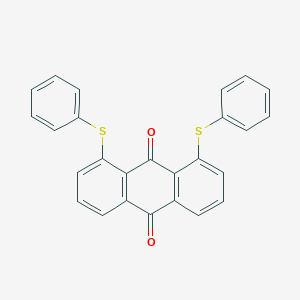
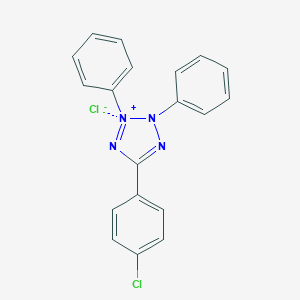
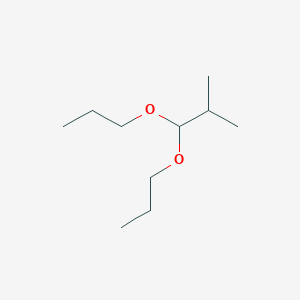
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
